molecular formula C13H20IrO2 B12059692 (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate

(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate

Cat. No.: B12059692
M. Wt: 400.51 g/mol
InChI Key: CXVDVPYBQMSIAP-DWVXZKBMSA-N
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Description

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a coordination compound with the chemical formula C13H19IrO2. It is commonly used as a precursor for various iridium complexes and catalysts. The compound consists of an iridium center coordinated to an acetylacetonate ligand and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis, particularly in asymmetric and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) can be synthesized through the reaction of iridium(III) chloride hydrate with acetylacetone and 1,5-cyclooctadiene. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iridium complexes with different ligands, which can be used in catalysis and other applications .

Mechanism of Action

The mechanism of action of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) involves the coordination of the iridium center to various substrates, facilitating catalytic reactions. The acetylacetonate and 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes, making it an effective catalyst in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is unique due to its combination of acetylacetonate and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis, especially in asymmetric and cross-coupling reactions .

Properties

Molecular Formula

C13H20IrO2

Molecular Weight

400.51 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;iridium

InChI

InChI=1S/C8H12.C5H8O2.Ir/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-;

InChI Key

CXVDVPYBQMSIAP-DWVXZKBMSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

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